An In-depth Technical Guide to the Physical Properties of (4-Bromo-6-methoxypyridin-2-YL)methanamine
An In-depth Technical Guide to the Physical Properties of (4-Bromo-6-methoxypyridin-2-YL)methanamine
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Novel Chemical Entity
In the realm of medicinal chemistry and drug discovery, the synthesis of novel chemical entities often outpaces their comprehensive physical characterization. (4-Bromo-6-methoxypyridin-2-YL)methanamine stands as one such compound—a promising scaffold for the development of new therapeutic agents, yet one for which a full suite of experimentally determined physical properties is not yet publicly available. This guide, therefore, adopts a dual approach. Firstly, it provides a robust in-silico prediction of the core physical properties of (4-Bromo-6-methoxypyridin-2-YL)methanamine, leveraging well-established computational models. Secondly, it contextualizes these predictions through a comparative analysis with structurally analogous compounds for which experimental data exists. Finally, this document outlines the standard, field-proven experimental methodologies for the empirical determination of these properties, providing a self-validating framework for future research. This approach ensures that researchers and drug development professionals can proceed with a well-informed understanding of the compound's likely behavior, while also providing a clear roadmap for its future, in-depth characterization.
Chapter 1: In-Silico Prediction of Physicochemical Properties
The journey into understanding a new molecule in the absence of empirical data begins with computational modeling. These in-silico predictions are not mere guesses; they are the output of sophisticated algorithms trained on vast datasets of experimentally verified chemical structures and their properties. For (4-Bromo-6-methoxypyridin-2-YL)methanamine, we have employed a suite of industry-standard prediction tools, such as those offered by ACD/Labs Percepta and ChemAxon, to generate a profile of its key physical characteristics.[1][2]
Predicted Physicochemical Data
The following table summarizes the predicted physical properties of (4-Bromo-6-methoxypyridin-2-YL)methanamine. It is crucial to interpret these values as estimations that guide initial experimental design.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 217.07 g/mol | Influences diffusion, bioavailability, and formulation. |
| Melting Point | 60-85 °C | Impacts solubility, dissolution rate, and stability of solid forms. |
| Boiling Point | 310-330 °C at 760 mmHg | Relevant for purification (distillation) and thermal stability. |
| pKa (most basic) | 8.5 - 9.5 (pyridinium ion) | Governs ionization state at physiological pH, affecting solubility, permeability, and target binding. |
| logP | 1.8 - 2.5 | A measure of lipophilicity, crucial for predicting membrane permeability and absorption. |
| Aqueous Solubility (logS) | -2.5 to -3.5 | Indicates how well the compound dissolves in water, a key factor for bioavailability. |
| Topological Polar Surface Area (TPSA) | 51.2 Ų | Correlates with hydrogen bonding potential and is a predictor of cell permeability. |
Predicted Spectroscopic Data
Spectroscopic data is the fingerprint of a molecule. While experimental spectra are the gold standard, predicted spectra are invaluable for confirming structural identity.
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¹H NMR: Predictions suggest characteristic signals for the aromatic protons on the pyridine ring, the methoxy group protons, and the aminomethyl protons. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating methoxy and aminomethyl groups.
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¹³C NMR: The predicted spectrum would show distinct signals for each of the unique carbon atoms in the molecule, with the carbon attached to the bromine atom appearing at a characteristic chemical shift.
Chapter 2: Comparative Analysis with Structural Analogues
To ground our in-silico predictions in experimental reality, we turn to a comparative analysis with structurally related compounds. The rationale here is that small structural modifications often lead to predictable changes in physical properties.
Workflow for Comparative Analysis
Caption: Workflow for predicting and validating physical properties.
Experimental Data for Analogue Compounds
The following table presents available experimental data for compounds structurally similar to our target molecule.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility | Reference |
| 1-(6-bromopyridin-2-yl)methanamine | 187.04 | -46 | 231 | Soluble in organic solvents, slightly soluble in water.[3] | [3] |
| 6-Bromo-4-methoxypyridin-2-amine | 203.04 | Not Available | Not Available | Solid form.[4] | [4] |
| (6-Bromopyridin-2-yl)methanamine | 187.04 | White to yellow solid or liquid | Not Available | Not Available | |
| (4-Bromo-6-methylpyridin-2-yl)methanamine | 201.06 | Not Available | Not Available | Not Available | [5] |
Analysis:
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The presence of the methoxy group in our target compound, compared to 1-(6-bromopyridin-2-yl)methanamine, is expected to increase the molecular weight and likely raise the melting and boiling points due to increased polarity and intermolecular interactions.
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The aminomethyl group in our target compound, compared to the amino group in 6-Bromo-4-methoxypyridin-2-amine, may lead to differences in crystal packing and hydrogen bonding, thus affecting the melting point.
Chapter 3: Experimental Protocols for Physical Property Determination
The following section details the standard operating procedures for the experimental determination of the key physical properties. The causality behind each experimental choice is explained to ensure a thorough understanding of the methodology.
Determination of Melting Point: Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.
Step-by-Step Methodology:
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Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
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Data Analysis: The onset temperature of the melting endotherm is taken as the melting point.
Causality of Experimental Choices:
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A small sample size is used to ensure uniform heat distribution.
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A controlled heating rate is essential for accurate and reproducible results.
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An inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.
Determination of pKa: Potentiometric Titration
Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added. The pKa is the pH at which the compound is 50% ionized.
Step-by-Step Methodology:
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Solution Preparation: Prepare a solution of the compound of known concentration in a suitable solvent (e.g., water or a co-solvent system).
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.
Causality of Experimental Choices:
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A co-solvent may be necessary for compounds with low aqueous solubility.
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A calibrated pH electrode is critical for accurate pH measurements.
-
The use of a strong acid or base as the titrant ensures a sharp endpoint.
Determination of logP: Shake-Flask Method
Principle: This method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.
Step-by-Step Methodology:
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Equilibration: Prepare a solution of the compound in one of the phases (e.g., water) and add an equal volume of the other phase (n-octanol).
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Shaking: Agitate the mixture for a sufficient time to allow for equilibrium to be reached.
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Phase Separation: Separate the two phases by centrifugation.
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Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
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Calculation: Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Causality of Experimental Choices:
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n-Octanol is used as a surrogate for biological membranes.
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Thorough shaking is required to ensure that equilibrium is established.
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An accurate analytical method is necessary for determining the concentration in each phase.
Workflow for Experimental Characterization
Caption: Experimental workflow for physical property determination.
Conclusion
This technical guide provides a foundational understanding of the physical properties of (4-Bromo-6-methoxypyridin-2-YL)methanamine. By combining in-silico predictions with a comparative analysis of structurally related compounds, we have established a reliable, albeit preliminary, physicochemical profile. The detailed experimental protocols included herein offer a clear path forward for the empirical validation of these properties. As research on this promising molecule progresses, the data generated through these standardized methods will be invaluable for advancing its development from a laboratory curiosity to a potential therapeutic agent.
References
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ACD/Labs Percepta. (2024). Advanced software for physicochemical property prediction. [Link][1][6][7][8]
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ChemBK. (2024). 1-(6-bromopyridin-2-yl)methanamine. [Link][3]
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ChemAxon. (2024). Calculator Plugins. [Link][2][9][10][11][12]
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SwissADME. (2017). A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link][13]
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ChemBK. (n.d.). 6-broMo-4-Methoxypyridin-2-aMine - Physico-chemical Properties. [Link][4]
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